molecular formula C23H25BrN2O4 B4150088 5-ACETYL-4-(2-BROMO-4-BUTOXY-5-METHOXYPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE

5-ACETYL-4-(2-BROMO-4-BUTOXY-5-METHOXYPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE

Cat. No.: B4150088
M. Wt: 473.4 g/mol
InChI Key: NQMJFCCDUWSIIE-UHFFFAOYSA-N
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Description

“5-ACETYL-4-(2-BROMO-4-BUTOXY-5-METHOXYPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE” is a complex organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-ACETYL-4-(2-BROMO-4-BUTOXY-5-METHOXYPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinone core, followed by the introduction of various substituents through reactions such as bromination, alkylation, and acetylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow chemistry, automated synthesis, and the use of robust catalysts to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with enzymes, receptors, and other biomolecules.

Medicine

Potential medicinal applications include its use as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of “5-ACETYL-4-(2-BROMO-4-BUTOXY-5-METHOXYPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-2(1H)-pyrimidinone: A simpler analog with fewer substituents.

    6-phenyl-3,4-dihydro-2(1H)-pyrimidinone: Lacks the acetyl and bromo-butoxy-methoxyphenyl groups.

Uniqueness

The unique combination of substituents in “5-ACETYL-4-(2-BROMO-4-BUTOXY-5-METHOXYPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE” imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-acetyl-4-(2-bromo-4-butoxy-5-methoxyphenyl)-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O4/c1-4-5-11-30-19-13-17(24)16(12-18(19)29-3)22-20(14(2)27)21(25-23(28)26-22)15-9-7-6-8-10-15/h6-10,12-13,22H,4-5,11H2,1-3H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMJFCCDUWSIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)Br)C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ACETYL-4-(2-BROMO-4-BUTOXY-5-METHOXYPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE
Reactant of Route 2
Reactant of Route 2
5-ACETYL-4-(2-BROMO-4-BUTOXY-5-METHOXYPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE
Reactant of Route 3
Reactant of Route 3
5-ACETYL-4-(2-BROMO-4-BUTOXY-5-METHOXYPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE
Reactant of Route 4
5-ACETYL-4-(2-BROMO-4-BUTOXY-5-METHOXYPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE
Reactant of Route 5
5-ACETYL-4-(2-BROMO-4-BUTOXY-5-METHOXYPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE
Reactant of Route 6
5-ACETYL-4-(2-BROMO-4-BUTOXY-5-METHOXYPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE

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